molecular formula C10H17NO4 B14659161 2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester CAS No. 50685-04-6

2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester

Cat. No.: B14659161
CAS No.: 50685-04-6
M. Wt: 215.25 g/mol
InChI Key: JZSQMLWUZWBBHB-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester is a chemical compound with the molecular formula C9H15NO4. It is an ester derivative of 2-butenoic acid, which is a type of unsaturated carboxylic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester can be achieved through several methods. One common approach involves the esterification of 2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Crotonic acid: An isomer of 2-butenoic acid with similar chemical properties.

    Isocrotonic acid: Another isomer of 2-butenoic acid with a different arrangement of the double bond.

    3-Butenoic acid: A structural isomer with the double bond located at a different position in the carbon chain.

Uniqueness

2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester is unique due to its specific ester and amino functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in organic synthesis and pharmaceutical development.

Properties

CAS No.

50685-04-6

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 2-(ethoxycarbonylamino)-3-methylbut-2-enoate

InChI

InChI=1S/C10H17NO4/c1-5-14-9(12)8(7(3)4)11-10(13)15-6-2/h5-6H2,1-4H3,(H,11,13)

InChI Key

JZSQMLWUZWBBHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C)NC(=O)OCC

Origin of Product

United States

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